molecular formula C15H9Br2N3O3 B3744218 N'-(5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-hydroxybenzohydrazide

N'-(5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-hydroxybenzohydrazide

Cat. No. B3744218
M. Wt: 439.06 g/mol
InChI Key: KWUUCDXAEOXSBE-UHFFFAOYSA-N
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Description

N'-(5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-hydroxybenzohydrazide, also known as DBIH, is a novel organic compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. DBIH is a synthetic molecule that belongs to the class of hydrazones, which are organic compounds that contain a nitrogen-nitrogen double bond.

Scientific Research Applications

N'-(5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-hydroxybenzohydrazide has shown promising results in various fields of research, including medicinal chemistry, pharmacology, and material science. In medicinal chemistry, N'-(5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-hydroxybenzohydrazide has been evaluated for its potential as an anti-cancer agent. Studies have shown that N'-(5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-hydroxybenzohydrazide exhibits cytotoxic activity against various cancer cell lines, including breast, lung, and colon cancer cells. N'-(5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-hydroxybenzohydrazide has also been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death.
In pharmacology, N'-(5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-hydroxybenzohydrazide has been evaluated for its potential as an anti-inflammatory agent. Studies have shown that N'-(5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-hydroxybenzohydrazide exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and enzymes. N'-(5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-hydroxybenzohydrazide has also been shown to have antioxidant activity, which can protect cells from oxidative damage.
In material science, N'-(5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-hydroxybenzohydrazide has been evaluated for its potential as a fluorescent probe. Studies have shown that N'-(5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-hydroxybenzohydrazide exhibits strong fluorescence properties, making it a suitable candidate for various imaging applications.

Mechanism of Action

The mechanism of action of N'-(5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-hydroxybenzohydrazide is not fully understood, but studies have shown that it interacts with cellular targets such as DNA and proteins. N'-(5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-hydroxybenzohydrazide has been shown to induce DNA damage, which can lead to cell death. N'-(5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-hydroxybenzohydrazide has also been shown to interact with proteins involved in cell signaling pathways, which can affect cell growth and proliferation.
Biochemical and Physiological Effects:
N'-(5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-hydroxybenzohydrazide has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that N'-(5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-hydroxybenzohydrazide exhibits cytotoxic activity against cancer cell lines, inhibits the production of pro-inflammatory cytokines and enzymes, and has antioxidant activity. In vivo studies have shown that N'-(5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-hydroxybenzohydrazide exhibits anti-tumor activity in animal models of cancer.

Advantages and Limitations for Lab Experiments

N'-(5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-hydroxybenzohydrazide has several advantages for lab experiments, including its high yield of synthesis, purity, and stability. N'-(5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-hydroxybenzohydrazide is also a versatile molecule that can be modified to enhance its properties. However, N'-(5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-hydroxybenzohydrazide has some limitations, including its low solubility in aqueous solutions, which can make it challenging to use in some experiments.

Future Directions

There are several future directions for N'-(5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-hydroxybenzohydrazide research, including:
1. Development of N'-(5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-hydroxybenzohydrazide derivatives with enhanced properties, such as increased solubility and potency.
2. Evaluation of N'-(5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-hydroxybenzohydrazide as a potential therapeutic agent for various diseases, including cancer and inflammatory disorders.
3. Investigation of the mechanism of action of N'-(5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-hydroxybenzohydrazide to better understand its cellular targets and signaling pathways.
4. Development of new imaging techniques using N'-(5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-hydroxybenzohydrazide as a fluorescent probe.
5. Evaluation of the safety and toxicity of N'-(5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-hydroxybenzohydrazide in animal models.
In conclusion, N'-(5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-hydroxybenzohydrazide is a novel organic compound that has potential applications in various fields of research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of N'-(5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-hydroxybenzohydrazide in various fields of research.

properties

IUPAC Name

N-[(5,7-dibromo-2-hydroxy-1H-indol-3-yl)imino]-3-hydroxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9Br2N3O3/c16-8-5-10-12(11(17)6-8)18-15(23)13(10)19-20-14(22)7-2-1-3-9(21)4-7/h1-6,18,21,23H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWUUCDXAEOXSBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)C(=O)N=NC2=C(NC3=C2C=C(C=C3Br)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9Br2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(5,7-dibromo-2-hydroxy-1H-indol-3-yl)imino]-3-hydroxybenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N'-(5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-hydroxybenzohydrazide
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N'-(5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-hydroxybenzohydrazide
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N'-(5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-hydroxybenzohydrazide
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N'-(5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-hydroxybenzohydrazide
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N'-(5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-hydroxybenzohydrazide
Reactant of Route 6
N'-(5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-hydroxybenzohydrazide

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